Cas no 372198-69-1 (Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate)

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a brominated heterocyclic compound featuring an imidazopyridine core with an ester functional group. This intermediate is valuable in pharmaceutical and agrochemical research due to its reactivity, particularly in cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, enabling further derivatization. The bromine substituent at the 6-position enhances its utility as a versatile building block for constructing complex molecular architectures. Its ester group allows for straightforward modifications, including hydrolysis or transesterification. The compound exhibits good stability under standard handling conditions, making it suitable for synthetic applications. Its structural features contribute to its role in developing biologically active compounds, particularly in medicinal chemistry.
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate structure
372198-69-1 structure
Product Name:Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
CAS No:372198-69-1
MF:C10H9BrN2O2
MW:269.094661474228
MDL:MFCD10698068
CID:1025694
PubChem ID:22031055
Update Time:2025-10-28

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
    • 6-bromoImidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester
    • ethyl 6-bromoH-imidazo[1,2-a]pyridine-3-carboxylate
    • IMidazo[1,2-a]pyridine-3-carboxylic acid, 6-broMo-, ethyl ester
    • 6-bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester
    • CL3551
    • ethyl 6-bromo-imidazo[1,2-a]pyridine-3-carboxylate
    • ethyl 6-bromoimidazol[1,2-a]pyridine-3-carboxylate
    • 6-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester;6-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester;IMidazo[1,2-a]pyridine-3-carboxylic acid, 6-broMo-, ethyl ester
    • VMTDOHAWLUJHAI-UHF
    • VMTDOHAWLUJHAI-UHFFFAOYSA-N
    • A874142
    • CS-W022711
    • DTXSID30621803
    • Ethyl6-bromoimidazo[1,2-a]pyridine-3-carboxylate
    • PB23824
    • 372198-69-1
    • SCHEMBL1649636
    • TS-03516
    • AM803798
    • SY039839
    • AKOS015919817
    • MFCD10698068
    • FT-0738746
    • DB-069510
    • MDL: MFCD10698068
    • Inchi: 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3
    • InChI Key: VMTDOHAWLUJHAI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=NC=C(C(=O)OCC)N2C=1

Computed Properties

  • Exact Mass: 267.98500
  • Monoisotopic Mass: 267.98474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.6
  • XLogP3: 3

Experimental Properties

  • Density: 1.60
  • PSA: 43.60000
  • LogP: 2.27350

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Production Method

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:372198-69-1)Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Order Number:A874142
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:42
Price ($):167.0
Email:sales@amadischem.com

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Related Literature

Additional information on Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Recent Advances in the Application of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 372198-69-1) in Chemical Biology and Pharmaceutical Research

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 372198-69-1) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel therapeutic agents. Recent studies have highlighted its versatility in medicinal chemistry, serving as a precursor for various pharmacophores with potential applications in oncology, infectious diseases, and neurological disorders. This research briefing synthesizes the latest findings on this compound, focusing on its synthetic utility, biological activities, and potential therapeutic implications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of imidazopyridine-based kinase inhibitors. Researchers utilized Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate as a building block for developing selective JAK2 inhibitors, showing promising results in preclinical models of myeloproliferative neoplasms. The bromo-substitution at the 6-position was found to be crucial for maintaining optimal binding affinity while allowing for further functionalization of the core structure.

In antimicrobial research, a team from the University of Manchester reported in Bioorganic & Medicinal Chemistry Letters (2024) the use of this compound in developing novel antibacterial agents targeting DNA gyrase. The ethyl ester group at the 3-position provided an excellent handle for subsequent modifications, enabling the creation of a series of derivatives with improved pharmacokinetic properties. Several analogs showed potent activity against drug-resistant Staphylococcus aureus strains, with MIC values in the low micromolar range.

The compound's application in CNS drug discovery was highlighted in a recent ACS Chemical Neuroscience publication (2024), where it served as the starting material for developing σ-1 receptor modulators. Researchers found that the imidazopyridine core, when properly functionalized, could cross the blood-brain barrier effectively and exhibit neuroprotective effects in animal models of neurodegenerative diseases. The bromo-substituent was particularly valuable for introducing various pharmacophores through cross-coupling reactions.

From a synthetic chemistry perspective, several innovative methodologies have been developed to optimize the production and derivatization of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. A 2023 Organic Process Research & Development paper described a continuous flow process that improved the yield and purity of this intermediate while reducing hazardous waste generation. The process demonstrated excellent scalability, making it attractive for industrial applications in pharmaceutical manufacturing.

Looking forward, the unique structural features of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate continue to inspire new drug discovery efforts. Its combination of synthetic accessibility and biological relevance positions it as a valuable tool in chemical biology and medicinal chemistry. Ongoing research is exploring its potential in targeted protein degradation (PROTACs) and as a fluorescent probe for biological imaging, expanding its applications beyond traditional small-molecule therapeutics.

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Amadis Chemical Company Limited
(CAS:372198-69-1)Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
A874142
Purity:99%
Quantity:25g
Price ($):167.0
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